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Compound of Interest

4-Cbz-Morpholine-3-carboxylic
Compound Name: d
aci

Cat. No.: B1365841

An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid: Identification,
Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of (S)-4-Cbz-Morpholine-3-
carboxylic acid, a chiral building block of significant interest to researchers, scientists, and
professionals in drug development. The document details the definitive identification,
physicochemical properties, and a plausible synthetic pathway for this compound. Core
emphasis is placed on rigorous, step-by-step analytical protocols for structural confirmation and
enantiomeric purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy,
Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and
Infrared (IR) Spectroscopy. Furthermore, the guide elucidates the strategic importance of the
morpholine scaffold and the benzyloxycarbonyl (Cbz) protecting group in medicinal chemistry,
contextualizing the compound's application in the synthesis of complex, biologically active
molecules.

Introduction: A Privileged Scaffold in Modern Drug
Discovery

The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry, widely
recognized as a "privileged scaffold".[1][2] Its incorporation into molecular structures is a well-
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established strategy to enhance critical physicochemical and pharmacokinetic properties.[1]
The morpholine moiety, with its opposing ether and amine functionalities, often imparts
improved aqueous solubility, metabolic stability, and a favorable pKa profile, which can
enhance blood-brain barrier permeability in central nervous system (CNS) drug candidates.[3]

[4]

(S)-4-Cbz-Morpholine-3-carboxylic acid leverages this privileged scaffold, presenting it as a
stereochemically defined, non-racemic building block. The carboxylic acid at the 3-position
provides a versatile handle for amide bond formation and other conjugations, while the
stereochemistry at this center is critical for specific, high-affinity interactions with biological
targets. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a robust
protecting group stable under a wide range of reaction conditions but readily removable via
catalytic hydrogenolysis, offering strategic flexibility in multi-step synthetic campaigns.[5] This
guide serves as a detailed manual for the unambiguous identification and application of this
high-value synthetic intermediate.

Compound Identification and Physicochemical
Properties

Accurate identification is the foundation of reproducible science. The primary identifiers and key
physicochemical properties for (S)-4-Cbz-Morpholine-3-carboxylic acid are summarized
below.

Identifiers
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Identifier Value Source
CAS Number 819078-65-4 [6][7]
(3S)-4-
IUPAC Name (phenylmethoxycarbonyl)morp [6]
holine-3-carboxylic acid
(S)-4-
(Benzyloxycarbonyl)morpholin
Synonyms [6]

e-3-carboxylic acid, 4-Cbz-

3(S)-morpholinecarboxylic acid

Molecular Formula C13H15NOs [6]

PubChem CID 1514262 [6]
SUWIPBQDWSTEDN-

InChl Key [6]

NSHDSACASA-N

hvsicochemical

Property Value Source
Molecular Weight 265.26 g/mol [6]
Exact Mass 265.09502 g/mol [6]
Appearance White to off-white solid Generic
Density 1.332 g/cm? (predicted) [7]
Boiling Point 464.3. °C at 760 mmHg 7]
(predicted)
Topological Polar Surface Area  76.1 A2 [6]
XLogP3 1.0 (predicted) [7]

Synthesis and Purification Workflow

While numerous specific synthetic routes exist, a general and logical pathway to (S)-4-Chz-

Morpholine-3-carboxylic acid involves the protection of a suitable starting material followed
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by cyclization. The causality behind this approach is to establish the critical stereocenter and
protecting group strategy early in the synthesis.

Synthesis Workflow

(Start: (S)-3-Amino-1,2-propanedicD

Introduce Cbz group

Step 1: N-Protection
Reagent: Benzyl Chloroformate (Cbz-Cl)
Base: NaHCOs

Prepare for cyclization

Step 2: Diol Activation
Reagent: TsCl or MsCl
Purpose: Convert OH groups to better leaving groups

Form heterocyclic ring

Step 3: Intramolecular Cyclization
Condition: Strong Base (e.g., NaH)
M g

echanism: SN2 reaction to form morpholine rin

Install carboxylic acid

Step 4: Selective Oxidation
Reagent: TEMPO/Bleach or similar
Purpose: Oxidize primary alcohol to carboxylic acid

Purification
Method: Column Chromatography or Recrystallization

:
e

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: General synthetic workflow for (S)-4-Cbz-Morpholine-3-carboxylic acid.

Analytical Characterization Protocols

Unambiguous characterization is essential to validate the structure and purity of the compound.
The following protocols provide a self-validating system for quality control.

Analytical Characterization Workflow

—

NMR Spirctroscopy Mass Spectrometry v L Chiral HPLC IR Spec{;oscopy

( Sample Prep (5-10 mg in CDCls or DMSO-ds) j (Sample Prep (Dilute in Mobile Phasea (Sample Prep (Dissolve in Mobile Phase)) (Prepare KBr pellet or film)

\4 A 4 A 4 \ 4

Acquire 1H & 13C Spectra LC-MS Analysis (ESI+) Inject on Chiral Column Acquire IR Spectrum

A4 \ 4

\ A4

Process & Analyze Data ( Confirm [M+H]* ) (Delermine Enantiomeric Purity (%ee)) Gdenlify Functional Group Peaks
y \ 4
> ﬁﬁ

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1365841?utm_src=pdf-body-img
https://www.benchchem.com/product/b1365841?utm_src=pdf-body
https://www.benchchem.com/product/b1365841?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
the molecule.

Protocol:

o Sample Preparation: Accurately weigh 5-10 mg of the sample for *H NMR (20-30 mg for 3C
NMR) and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCIz or DMSO-de).[8]

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its
signal set to 0.00 ppm.[8]

» Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For 13C
NMR, a proton-decoupled pulse sequence is standard.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Spectral Features: The chemical shifts are highly sensitive to the local electronic
environment. Protons and carbons adjacent to electronegative atoms (O, N) and aromatic rings
will be deshielded (appear at higher ppm values).
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Assignment

1H Chemical Shift (&
ppm)

13C Chemical Shift (o
ppm)

Rationale

Benzyl Aromatic
(CsH5s)

7.2-7.4 (m, 5H)

127 - 129 (multiple
peaks), ~136 (ipso-C)

Standard aromatic

region.

Benzyl CHz (CH2Ph)

~5.1 (s, 2H)

Adjacent to
electronegative
oxygen and aromatic

ring.

Carbamate C=0

N/A

~155

Typical chemical shift
for a carbamate

carbonyl.

Carboxylic Acid C=0

N/A

~170-175

Deshielded carbonyl
carbon of a carboxylic

acid.

Carboxylic Acid OH

10-12 (brs, 1H)

N/A

Highly deshielded,
often broad signal;
disappears on D20

exchange.

Morpholine H-3 (o-
CH)

~4.5 (m, 1H)

Alpha to both the
carboxylic acid and

the N-Cbz group.

Morpholine H-2, H-6
(O-CH2)

3.8-4.2 (m, 2H)

Protons/carbons
adjacent to the ring

oxygen.[8]

Morpholine H-5 (N-
CH2)

3.2-3.6 (M, 2H)

Protons/carbons
adjacent to the ring

nitrogen.[8]

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the compound with high accuracy.

Protocol:
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o Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 pg/mL
with the initial mobile phase.

o Chromatography: Use a standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 um). A
typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and
acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for
positive ion mode detection.

o MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.

o Data Analysis: Extract the ion chromatogram for the expected adducts. For carboxylic acids
that are difficult to analyze directly, derivatization with reagents like 3-nitrophenylhydrazine
(3-NPH) can be employed to improve ionization and chromatographic retention.[9][10]

Expected lons (ESI+):

e [M+H]*: 266.1023 m/z
o [M+Na]*: 288.0842 m/z
o [M+K]*: 304.0582 m/z

Chiral High-Performance Liquid Chromatography
(HPLC)

For a stereospecific building block, confirming enantiomeric purity is non-negotiable. Direct
analysis on a Chiral Stationary Phase (CSP) is a preferred method.

Causality: The principle of chiral separation on a CSP relies on the formation of transient,
diastereomeric complexes between the enantiomers and the chiral selector immobilized on the
stationary phase. These diastereomeric complexes have different energies and stabilities,
leading to different retention times. Polysaccharide-based CSPs are highly effective for a wide
range of N-protected amino acids.[11]

Protocol:
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Column Selection: Choose a polysaccharide-based chiral column, such as a CHIRALPAK®
IAorIC.[11]

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a
concentration of ~0.5 mg/mL.

Mobile Phase: A typical mobile phase for N-protected amino acids under reversed-phase
conditions might be a mixture of acetonitrile and water with an acidic additive like
trifluoroacetic acid (TFA) or formic acid (e.g., 70:30 ACN:Water + 0.1% TFA).[12] Isocratic
elution is often sufficient.

Instrumentation:

o Flow Rate: 1.0 mL/min

o Column Temperature: 25 °C

o Detection: UV at 254 nm (for the benzyl group).

Data Analysis: Integrate the peaks corresponding to the (S) and any potential (R)
enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) -
Area(R)) / (Area(S) + Area(R)) ] * 100. A result of >99% ee is typically required for high-
quality building blocks.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional
groups.

Protocol:

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
the sample or cast a thin film from a volatile solvent onto a salt plate.

o Data Acquisition: Scan the sample over the range of 4000-400 cm~2.

Expected Characteristic Absorptions:
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e ~3300-2500 cm~1 (broad): O-H stretch of the carboxylic acid, often showing characteristic
broadness due to hydrogen bonding.

e ~1740 cm1 (strong): C=0 stretch of the carbamate (Cbz group).
e ~1710 cm~1 (strong): C=0 stretch of the carboxylic acid dimer.

e ~1250-1050 cm™1 (strong): C-O stretching vibrations from the ether, ester, and carboxylic
acid functionalities.

Applications in Medicinal Chemistry

(S)-4-Cbz-Morpholine-3-carboxylic acid is not merely a chemical curiosity; it is a strategic
tool for constructing complex molecules with therapeutic potential.

The Rationale for Use:

» Improved Pharmacokinetics: The morpholine scaffold is known to improve properties like
solubility and metabolic stability, making it a "pharmacokinetic-friendly” building block.[2]

o Stereospecificity: As a chiral synthon, it allows for the precise installation of a 3D
architecture, which is essential for selective interaction with chiral biological targets like
enzyme active sites or receptors.

o Synthetic Versatility: The carboxylic acid serves as a key attachment point for peptide
coupling or other functionalization, while the Cbz group provides orthogonal protection,
allowing for selective deprotection at a later synthetic stage.[5]
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Role in a Drug Synthesis Pathway

(S)-4-Cbz-Morpholine-3-carboxylic acid Amlne-antalmng Fragment (R-NHz)
e.g., Bioactive Pharmacophore

Peptide Coupling
Reagents: HATU, EDCI, etc.
P d

urpose: Form a stable amide bon

Forms amide linkage

(Cbz-Protected Intermediate)

Selective deprotection

Cbz Deprotection
Reagent: Hz, Pd/C
Purpose: Unmask the morpholine nitrogen

Reveals final structure

Click to download full resolution via product page
Caption: Use of the title compound as a building block in a hypothetical drug synthesis.

Handling, Storage, and Safety

» Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

o Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,
storage at 2-8 °C is recommended.
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o Safety: While specific toxicity data is not widely available, the compound should be handled
with the standard care afforded to all laboratory chemicals. Avoid contact with skin and eyes.
In case of contact, rinse thoroughly with water.

Conclusion

(S)-4-Cbz-Morpholine-3-carboxylic acid is a high-value chiral building block whose utility is
derived from the synergistic combination of a stereochemically defined core, a privileged
morpholine scaffold, and a strategically chosen protecting group. The robust analytical
protocols detailed in this guide—spanning NMR, MS, and chiral HPLC—provide a
comprehensive framework for its unambiguous identification and quality control. For the
medicinal chemist, this compound offers a reliable and versatile entry point for the synthesis of
sophisticated molecular architectures with enhanced drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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